The presence of a chiral center makes (S)-(+)-3-bromo-2-methyl-1-propanol a valuable chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into complex molecules with high selectivity. This is particularly important in the development of pharmaceuticals, where the three-dimensional shape of a molecule can significantly impact its biological activity [].
For example, (S)-(+)-3-bromo-2-methyl-1-propanol can be used as a starting material for the synthesis of chiral drugs, such as anti-inflammatory medications and antibiotics []. By incorporating this molecule into the drug structure, researchers can ensure that the final product interacts with its target biomolecules in a specific and desired way.
The functional groups present in (S)-(+)-3-bromo-2-methyl-1-propanol, namely the hydroxyl and bromine groups, make it a versatile precursor for the synthesis of other important functional groups.
The hydroxyl group can be readily transformed into various ethers, esters, or amines through alkylation reactions. These modified derivatives can serve as building blocks for further synthetic transformations or be studied for their own unique properties [].
The bromine atom can be easily substituted with other nucleophiles, such as thiols or amines, to introduce new functionalities into the molecule. This allows researchers to explore the impact of different functional groups on the molecule's properties [].
(S)-(+)-3-Bromo-2-methyl-1-propanol is a chiral organic compound with the molecular formula C₄H₉BrO. It appears as a colorless to pale yellow liquid and is notable for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The compound's chirality allows for the production of enantiomerically pure substances, which are crucial in the development of biologically active compounds .
Currently, there is no documented information regarding a specific mechanism of action for (S)-(+)-3-bromo-2-methyl-1-propanol in biological systems.
As with most halogenated organic compounds, (S)-(+)-3-bromo-2-methyl-1-propanol should be handled with care due to potential:
The biological activity of (S)-(+)-3-Bromo-2-methyl-1-propanol is linked to its use as a chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity allows for the controlled creation of specific stereoisomers that can exhibit distinct biological properties. For instance, certain enantiomers may demonstrate varying levels of efficacy or toxicity in biological systems, making this compound valuable in drug development .
(S)-(+)-3-Bromo-2-methyl-1-propanol can be synthesized through several methods:
In industrial settings, continuous flow processes are often employed to enhance efficiency and scalability. Automation allows precise control over reaction conditions, leading to consistent product quality while adhering to green chemistry principles by minimizing hazardous reagents and solvents.
(S)-(+)-3-Bromo-2-methyl-1-propanol is primarily used as an intermediate in organic synthesis. Its applications include:
Studies on (S)-(+)-3-Bromo-2-methyl-1-propanol often focus on its interactions with biological systems, particularly how its stereochemistry affects its pharmacological properties. Research indicates that different enantiomers can interact differently with biological targets, impacting their therapeutic profiles. This makes understanding these interactions critical for drug design and development .
Several compounds share structural similarities with (S)-(+)-3-Bromo-2-methyl-1-propanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-(-)-3-Bromo-2-methyl-1-propanol | C₄H₉BrO | Enantiomer with potentially different biological activity |
3-Bromo-2,2-dimethyl-1-propanol | C₅H₁₃BrO | Contains additional methyl groups, altering reactivity |
1-Bromo-3-propanol | C₃H₇BrO | Linear structure compared to the branched structure here |
These compounds illustrate the diversity within bromo-alcohols and their potential applications in various fields, highlighting the unique properties of (S)-(+)-3-Bromo-2-methyl-1-propanol due to its specific stereochemistry .
The physicochemical properties of (S)-(+)-3-Bromo-2-methyl-1-propanol reflect its unique molecular structure, which combines a chiral secondary alcohol functionality with a primary bromine substituent. These thermodynamic parameters are essential for understanding the compound's behavior in various chemical and physical processes.
The molecular weight of (S)-(+)-3-Bromo-2-methyl-1-propanol is 153.02 g/mol, with the molecular formula C₄H₉BrO [1] [2] [3]. The compound exists as a colorless to pale yellow liquid under standard conditions, exhibiting characteristic properties of halogenated alcohols [1] [2].
Boiling Point Characteristics
Experimental measurements reveal a predicted boiling point of 177.5±0.0°C under standard atmospheric pressure [1] [3]. However, under reduced pressure conditions (9 mmHg), the compound exhibits a significantly lower boiling point of 73-74°C [4] [5]. This substantial reduction in boiling point under vacuum conditions demonstrates the compound's sensitivity to pressure changes and its utility in vacuum distillation processes.
The relatively high boiling point compared to simple alcohols of similar molecular weight can be attributed to enhanced intermolecular forces resulting from both hydrogen bonding through the hydroxyl group and van der Waals interactions involving the bromine atom [6] [7]. The presence of the bromine substituent increases the molecular polarizability, contributing to stronger London dispersion forces.
Density and Molecular Packing
The density of (S)-(+)-3-Bromo-2-methyl-1-propanol is consistently reported as 1.461 g/mL at 25°C [1] [2] [3], with identical values observed at 20°C [4] [5]. This high density, significantly greater than water (1.00 g/mL) and typical alcohols, reflects the substantial contribution of the bromine atom to the molecular mass and the efficient molecular packing in the liquid state.
The density data suggests strong intermolecular interactions that promote tight molecular packing. The stereochemical configuration (S) may influence the spatial arrangement of molecules, potentially affecting the density through chiral recognition effects in the liquid phase [7] [8].
Refractive Index Properties
The refractive index (n₂₀/D) is measured at 1.483 [2] [9] [10], indicating the compound's ability to bend light significantly more than water (n₂₀/D = 1.333) or simple alcohols. This elevated refractive index correlates with the high density and reflects the presence of the polarizable bromine atom, which contributes to the compound's optical properties.
The compound exhibits a positive optical rotation of [α]₂₅/D +7.3°, measured in chloroform at a concentration of 2 g/100 mL [1] [2] [3]. This optical activity confirms the (S)-configuration and provides a reliable method for determining enantiomeric purity. The relatively modest rotation value suggests that the chiral center's influence on the overall molecular conformation is moderate, likely due to the flexibility of the propanol chain.
Comparative analysis with the (R)-(-)-enantiomer, which shows [α]₂₅/D -6.6° [4] [5], demonstrates the expected mirror-image relationship while revealing slight asymmetry in the absolute values, possibly due to measurement conditions or solvent effects.
Property | Value | Temperature (°C) | Pressure | Source Citation |
---|---|---|---|---|
Boiling Point | 177.5±0.0°C | - | 1 atm | [1] [3] |
Boiling Point | 73-74°C | - | 9 mmHg | [4] [5] |
Density | 1.461 g/mL | 25 | 1 atm | [1] [2] [3] |
Density | 1.461 g/mL | 20 | 1 atm | [4] [5] |
Refractive Index | 1.483 | 20 | 1 atm | [2] [9] [10] |
Flash Point | 92°C | - | Closed cup | [2] [11] |
The reactivity of (S)-(+)-3-Bromo-2-methyl-1-propanol is significantly influenced by solvent properties, particularly those affecting nucleophilic substitution mechanisms. Understanding these solvent effects is crucial for optimizing reaction conditions and predicting reaction outcomes.
The compound can undergo both SN1 and SN2 reactions depending on reaction conditions and solvent choice [12] [6]. The primary bromine substituent generally favors SN2 mechanisms, while the secondary alcohol center may participate in SN1 pathways under acidic conditions.
Polar Protic Solvents
In polar protic solvents such as water and alcohols, the reaction kinetics are dominated by strong solvation effects [6] [13]. These solvents strongly solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and disfavoring SN2 reactions. However, they stabilize carbocation intermediates in SN1 reactions through ion-dipole interactions and hydrogen bonding.
For (S)-(+)-3-Bromo-2-methyl-1-propanol, protic solvents promote hydrogen bonding networks that can compete with halogen bonding interactions [14] [7]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating complex solvation environments that affect reaction rates and selectivity.
Polar Aprotic Solvents
Polar aprotic solvents such as acetonitrile and DMSO enhance SN2 reaction rates by providing minimal nucleophile solvation while maintaining good solvation of the transition state [6] [13]. These solvents can coordinate with the hydroxyl group without interfering with nucleophilic attack at the carbon-bromine center.
The dielectric constant of the solvent significantly influences reaction rates. Higher dielectric constants stabilize charged transition states, accelerating reactions that involve charge development [6].
Nonpolar Solvents
In nonpolar solvents, intermolecular interactions become dominated by van der Waals forces and halogen bonding [14] [15]. These conditions favor the formation of molecular aggregates through hydrogen bonding networks, potentially affecting reaction kinetics by altering substrate availability and conformation.
The relationship between solvent polarity and reaction rate can be quantified using linear free energy relationships. For reactions involving (S)-(+)-3-Bromo-2-methyl-1-propanol, empirical solvent polarity parameters such as ET(30) values and Kamlet-Taft parameters provide predictive tools for reaction optimization [6].
Kamlet-Taft Parameters
The three-parameter solvent classification system considers:
For halogenated alcohols, both α and β parameters are crucial due to the dual donor-acceptor nature of the hydroxyl group [6] [16].
Reaction rates exhibit Arrhenius-type temperature dependence, with activation energies varying significantly with solvent [6]. In protic solvents, higher activation energies are typically observed due to the need to break solvation shells around nucleophiles.
The thermodynamic analysis reveals that entropy effects become increasingly important at elevated temperatures, particularly in hydrogen-bonding solvents where molecular organization is disrupted [7] [17].
The hydroxyl group in (S)-(+)-3-Bromo-2-methyl-1-propanol serves as both a hydrogen bond donor and acceptor, enabling the formation of complex supramolecular assemblies. The interplay between hydrogen bonding and steric effects from the chiral center creates unique aggregation patterns.
Intermolecular O-H···O Interactions
The strongest hydrogen bonding interactions occur between hydroxyl groups of adjacent molecules, with typical bond energies ranging from 15-25 kJ/mol [18] [19] [20]. These interactions exhibit high directionality, with near-linear arrangements preferred for optimal overlap of donor and acceptor orbitals.
In the liquid state, these hydrogen bonds facilitate the formation of chain-like aggregates, similar to those observed in other short-chain alcohols [19] [16]. The (S)-configuration influences the three-dimensional arrangement of these chains, potentially leading to chiral domains within the bulk liquid.
Secondary Hydrogen Bonding
Weaker C-H···O interactions contribute to the stability of supramolecular assemblies, with bond energies of 2-8 kJ/mol [7] [19]. While individually weak, these interactions become significant when multiple contacts occur simultaneously, particularly in crystalline phases.
The methyl group at the chiral center can participate in these weak hydrogen bonds, influencing the preferred conformations and assembly patterns [19] [17].
Chain Formation
Experimental studies on related chiral alcohols demonstrate a preference for zigzag chain structures held together by extended hydrogen bonded networks [19]. For (S)-(+)-3-Bromo-2-methyl-1-propanol, the steric bulk of the bromine atom and methyl group at the chiral center influences the chain geometry.
The chirality of the molecule affects the formation of these chains, with potential preference for homochiral assemblies due to better steric complementarity [21] [19]. This chiral recognition can lead to spontaneous resolution in crystallization processes.
Three-Dimensional Networks
In concentrated solutions and solid phases, the linear chains can interconnect through additional hydrogen bonding interactions to form three-dimensional networks [22] [20]. The hydroxyl group serves as a node in these networks, capable of forming up to three hydrogen bonds (one as donor, two as acceptor).
The network topology is influenced by:
Hydrogen Bond Exchange
Nuclear magnetic resonance studies of similar alcohols reveal rapid hydrogen bond exchange on the NMR timescale [17]. The characteristic exchange times follow Arrhenius-type temperature dependence, with activation energies typically ranging from 20-40 kJ/mol.
For (S)-(+)-3-Bromo-2-methyl-1-propanol, the presence of the bromine atom may influence exchange kinetics through electronic effects and steric hindrance [7].
Cooperative Effects
Hydrogen bonding exhibits positive cooperativity, where the formation of one hydrogen bond increases the strength of neighboring hydrogen bonds [14] [23]. This cooperativity is particularly important in extended networks and contributes to the stability of supramolecular assemblies.
The magnitude of cooperative effects depends on:
The bromine atom in (S)-(+)-3-Bromo-2-methyl-1-propanol can participate in halogen bonding interactions, which become particularly important in crystalline phases where molecules are in close proximity and specific orientations.
Sigma-Hole Formation
The covalent C-Br bond creates an anisotropic electron distribution around the bromine atom, resulting in a region of reduced electron density (sigma-hole) along the C-Br bond extension [24] [25]. This electrophilic region can interact with nucleophilic sites on neighboring molecules, forming directional halogen bonds.
For bromine, the sigma-hole is less pronounced than for iodine but more significant than for chlorine, placing it in an intermediate range of halogen bonding strength [25] [26]. The bond strength typically ranges from 2-20 kJ/mol depending on the acceptor and geometric factors.
Geometric Requirements
Halogen bonds exhibit strong directional preferences, with optimal angles approaching 180° for the C-Br···X interaction [25] [26]. This linearity requirement influences crystal packing and limits the number of simultaneous halogen bonding interactions a single bromine atom can form.
Type I Interactions (Br···Br)
In halogen-rich environments, bromine atoms can interact with each other through Type I contacts, where the interacting atoms approach along perpendicular directions [27] [28]. These interactions are generally weaker than Type II halogen bonds but can be significant in crystal packing.
For (S)-(+)-3-Bromo-2-methyl-1-propanol crystals, Br···Br interactions may contribute to the overall lattice stability, particularly in close-packed arrangements [29] [30].
Type II Interactions (Br···O, Br···N)
Type II halogen bonds involve linear approach of the bromine sigma-hole toward Lewis basic sites such as oxygen or nitrogen atoms [14] [31]. The hydroxyl oxygen in (S)-(+)-3-Bromo-2-methyl-1-propanol can serve as an acceptor for these interactions.
Typical Br···O bond distances range from 3.1-3.5 Å, shorter than the sum of van der Waals radii (3.37 Å), indicating genuine attractive interactions [29] [26].
Competition and Cooperativity
Halogen bonding can compete with or complement hydrogen bonding in determining crystal structures [31] [26] [23]. In (S)-(+)-3-Bromo-2-methyl-1-propanol, the relative importance of each interaction type depends on:
Polymorphism
The presence of multiple interaction types (hydrogen bonding, halogen bonding, van der Waals forces) can lead to polymorphic behavior, where different crystal forms exhibit distinct packing arrangements [32] [30]. Each polymorph may emphasize different intermolecular interactions, leading to variations in physical properties.
Chiral Crystal Structures
The intrinsic chirality of (S)-(+)-3-Bromo-2-methyl-1-propanol influences crystal packing through chiral recognition effects [21] [19]. Homochiral crystals may exhibit different halogen bonding patterns compared to racemic crystals due to better complementarity of chiral surfaces.
Thermal Behavior
The relative strength of different intermolecular interactions affects thermal stability and phase transition behavior [32] [30]. Halogen bonds, being generally weaker than strong hydrogen bonds, may break preferentially during heating, leading to stepwise structural changes.
Electrostatic Potential Mapping
Molecular electrostatic potential calculations reveal the magnitude and location of sigma-holes on the bromine atom [24] [30]. For (S)-(+)-3-Bromo-2-methyl-1-propanol, the sigma-hole intensity is influenced by the electron-withdrawing effect of the adjacent hydroxyl-bearing carbon.
Energy Decomposition
Quantum mechanical calculations allow decomposition of halogen bonding energies into electrostatic, polarization, dispersion, and exchange-repulsion components [26] [23]. For bromine-containing compounds, dispersion forces often contribute significantly to the total interaction energy.
Irritant